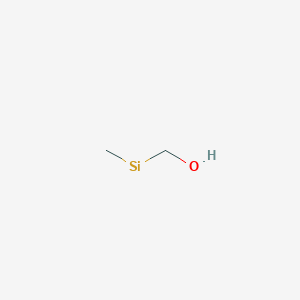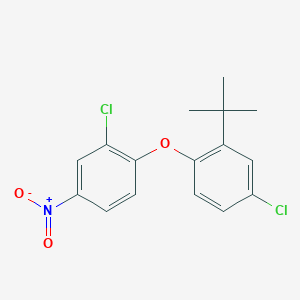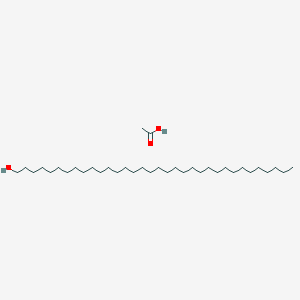
Acetic acid;tetratriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;tetratriacontan-1-ol is a compound formed by the esterification of acetic acid and tetratriacontan-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its role in vinegar Tetratriacontan-1-ol is a long-chain alcohol with 34 carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The esterification of acetic acid and tetratriacontan-1-ol can be achieved through a reaction where acetic acid reacts with tetratriacontan-1-ol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+C34H70OH→CH3COOC34H69+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid;tetratriacontan-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the resulting ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;tetratriacontan-1-ol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and tetratriacontan-1-ol in the presence of a strong acid or base.
Oxidation: The long alkyl chain of tetratriacontan-1-ol can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Hydrolysis: Acetic acid and tetratriacontan-1-ol.
Oxidation: Acetic acid and tetratriacontanoic acid.
Reduction: Acetic acid and tetratriacontan-1-ol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;tetratriacontan-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to the long alkyl chain of tetratriacontan-1-ol.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active compounds.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of acetic acid;tetratriacontan-1-ol involves the hydrolysis of the ester bond to release acetic acid and tetratriacontan-1-ol. The acetic acid can act as a weak acid, participating in various biochemical pathways, while tetratriacontan-1-ol can integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;hexadecan-1-ol: An ester formed from acetic acid and hexadecan-1-ol, with a shorter alkyl chain.
Acetic acid;octadecan-1-ol: An ester formed from acetic acid and octadecan-1-ol, also with a shorter alkyl chain.
Uniqueness
Acetic acid;tetratriacontan-1-ol is unique due to the exceptionally long alkyl chain of tetratriacontan-1-ol, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
103215-66-3 |
|---|---|
Molekularformel |
C36H74O3 |
Molekulargewicht |
555.0 g/mol |
IUPAC-Name |
acetic acid;tetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35;1-2(3)4/h35H,2-34H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
BRNFYGCKMGSIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
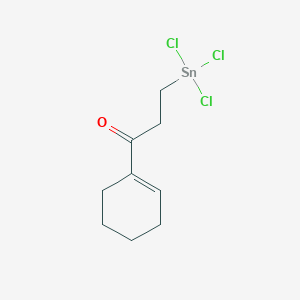
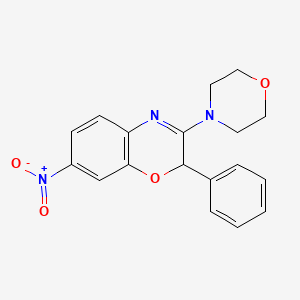
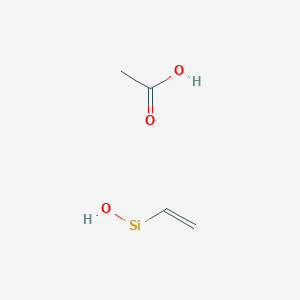
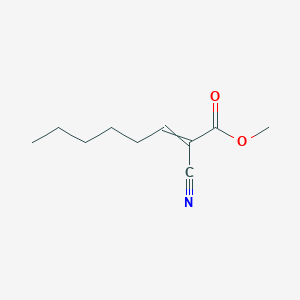
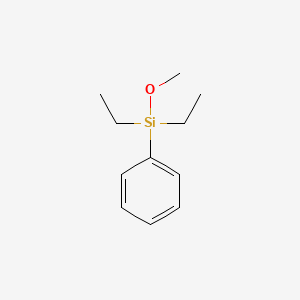
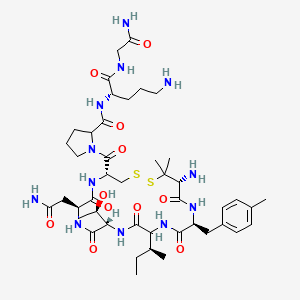
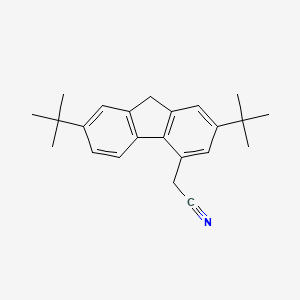
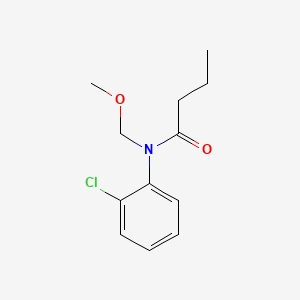
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
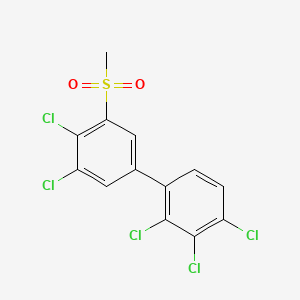
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
